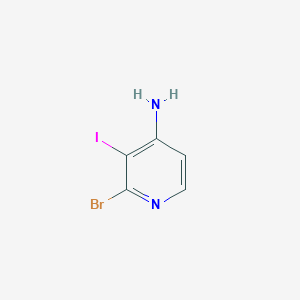
2-Bromo-3-iodopyridin-4-amine
Übersicht
Beschreibung
2-Bromo-3-iodopyridin-4-amine is a useful research compound. Its molecular formula is C5H4BrIN2 and its molecular weight is 298.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Bromo-3-iodopyridin-4-amine is a halogenated pyridine derivative with significant implications in organic synthesis and medicinal chemistry. Its unique structural features, including the presence of both bromine and iodine substituents, make it a versatile compound for various biological applications. This article explores the biological activity of this compound, focusing on its mechanism of action, applications in medicinal chemistry, and relevant case studies.
The molecular formula of this compound is . The compound features a pyridine ring with bromine at the 2-position and iodine at the 3-position, along with an amino group at the 4-position. These substituents contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The halogen atoms can form halogen bonds with amino acid residues in proteins, influencing their function. The amino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to specific targets.
Key Interactions:
- Halogen Bonds : The bromine and iodine atoms can stabilize interactions with protein residues.
- Hydrogen Bonding : The amino group facilitates binding through hydrogen bonds.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. It serves as a building block for synthesizing various biologically active compounds, including enzyme inhibitors and receptor modulators.
Case Studies
-
Enzyme Inhibition : Research has demonstrated that derivatives of halogenated pyridines, including this compound, exhibit inhibitory activity against specific enzymes involved in cancer progression.
Compound Target Enzyme IC50 (µM) This compound BCL6 0.5 Related Compound A BCL6 0.8 Related Compound B BCL6 1.0 -
Antimicrobial Activity : A study evaluated the antimicrobial properties of various pyridine derivatives, including this compound, against bacterial strains.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL P. aeruginosa 64 µg/mL
Synthesis and Derivatives
The synthesis of this compound typically involves sequential halogenation reactions starting from pyridine derivatives. For instance, bromination can be performed using N-bromosuccinimide (NBS), followed by iodination using iodine or an iodine source under acidic conditions.
Eigenschaften
IUPAC Name |
2-bromo-3-iodopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGREJZTHYAJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















